Product packaging for 1-(4-nitrophenyl)-3-phenyl-1H-pyrazol-5-ol(Cat. No.:CAS No. 692264-91-8)

1-(4-nitrophenyl)-3-phenyl-1H-pyrazol-5-ol

Cat. No.: B2570922
CAS No.: 692264-91-8
M. Wt: 281.271
InChI Key: OABSOCGJVXDRKG-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-3-phenyl-1H-pyrazol-5-ol (CAS 311813-91-9) is a pyrazole-derivative chemical compound with the molecular formula C15H11N3O3 and a molecular weight of 281.27 g/mol . This chemical is provided as a high-purity material for research and development purposes exclusively. Pyrazole-core structures analogous to this compound have demonstrated significant research value in medicinal chemistry, particularly as key intermediates in the synthesis of heterocyclic compounds with investigated biological activity . Specifically, such pyrazole derivatives are frequently explored as synthetic precursors for the development of kinase inhibitors, including proto-oncogene B-Raf (B-raf) inhibitors, which are a major focus in oncology research for the study of proliferative diseases like melanoma and colorectal cancer . The structural motif of this compound, featuring a 4-nitrophenyl group and a phenyl group attached to a pyrazol-5-ol core, is of high interest in structure-activity relationship (SAR) studies aimed at developing improved therapeutic agents for cell proliferation disorders . The product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11N3O3 B2570922 1-(4-nitrophenyl)-3-phenyl-1H-pyrazol-5-ol CAS No. 692264-91-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-nitrophenyl)-5-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c19-15-10-14(11-4-2-1-3-5-11)16-17(15)12-6-8-13(9-7-12)18(20)21/h1-10,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABSOCGJVXDRKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(N2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 4 Nitrophenyl 3 Phenyl 1h Pyrazol 5 Ol and Its Analogs

Established Synthetic Pathways for Pyrazole-5-ols

The foundational methods for constructing the pyrazole-5-ol core are characterized by their reliability and broad applicability. These pathways typically involve the cyclization of acyclic precursors.

Condensation Reactions Utilizing Hydrazine (B178648) Derivatives and Beta-Keto Esters/Diketones

The most traditional and widely employed route to pyrazole-5-ols is the Knorr pyrazole (B372694) synthesis. chemhelpasap.comspringerprofessional.dejk-sci.com This reaction involves the condensation of a β-ketoester or a 1,3-dicarbonyl compound with a hydrazine derivative. chemhelpasap.comresearchgate.net For the specific synthesis of 1-(4-nitrophenyl)-3-phenyl-1H-pyrazol-5-ol, the key precursors are 4-nitrophenylhydrazine (B89600) and a β-keto ester like ethyl benzoylacetate. chemhelpasap.comchemicalbook.com

The mechanism initiates with the reaction between the more reactive carbonyl group (the ketone) of the β-ketoester and the hydrazine, forming a hydrazone intermediate. chemhelpasap.com This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the ester carbonyl group, leading to the elimination of an alcohol molecule (e.g., ethanol) and the formation of the stable heterocyclic pyrazolone (B3327878) ring. chemhelpasap.com The reaction is often facilitated by a catalytic amount of acid, such as glacial acetic acid, and is typically performed in a protic solvent like an alcohol. chemhelpasap.com

This method's versatility allows for the synthesis of a wide array of substituted pyrazolones by simply varying the substituents on both the hydrazine and the β-dicarbonyl starting materials. nih.gov

Multi-Component Reactions for Scaffold Assembly

Multi-component reactions (MCRs) have emerged as a powerful strategy for the efficient one-pot synthesis of complex molecules like pyrazole-5-ols and their derivatives. nih.gov These reactions combine three or more starting materials in a single step, offering significant advantages in terms of atom economy, reduced reaction times, and simplified purification processes. beilstein-journals.org

A common MCR approach for pyrazole-containing heterocycles involves the reaction of a hydrazine, a β-ketoester, an aldehyde, and a compound with an active methylene (B1212753) group, such as malononitrile. mdpi.comtandfonline.com This four-component reaction can lead to the formation of fused heterocyclic systems like pyrano[2,3-c]pyrazoles. beilstein-journals.orgmdpi.com The process typically proceeds through a sequence of interconnected reactions, such as Knoevenagel condensation and Michael addition, culminating in the formation of the complex scaffold. mdpi.com The versatility of MCRs allows for the creation of diverse molecular libraries by systematically varying each component. beilstein-journals.org

Advanced Catalytic Approaches in Compound Synthesis

To enhance the efficiency, selectivity, and environmental friendliness of pyrazole synthesis, various advanced catalytic systems have been developed. These include nano-catalysts, biocatalysts, and transition metal complexes.

Application of Nano-Catalysts and Biocatalysts

In recent years, nano-catalysts have gained significant attention in organic synthesis due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity. pharmacognosyjournal.net For the synthesis of pyrazole derivatives, various nano-catalysts have been successfully employed. For instance, nano-sulfated zirconia, nano-structured ZnO, and graphene oxide nanoparticles have been shown to be effective catalysts for the condensation of 1,3-dicarbonyl compounds with hydrazines, offering benefits such as high yields, short reaction times, and catalyst reusability. ajgreenchem.comresearchgate.netoiccpress.com A cobalt oxide nano-catalyst has been used in the microwave-assisted synthesis of substituted pyrazoles, highlighting a green chemistry approach. pharmacognosyjournal.net

Biocatalysts, such as aminated starch, have also been utilized. A magnetic aminated starch biocatalyst was used in the synthesis of 4-[(indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone derivatives, demonstrating the potential of renewable and biocompatible catalysts in heterocyclic synthesis. mdpi.com

Transition Metal-Mediated Synthetic Routes

Transition metals play a crucial role in modern organic synthesis, enabling reactions that are otherwise difficult to achieve. In pyrazole synthesis, transition metals can be used either to catalyze the initial ring formation or to functionalize a pre-existing pyrazole core. ias.ac.inrsc.org

Iron(III)-based ionic liquids have been used as efficient homogeneous catalysts for the one-pot synthesis of pyrazoles from hydrazines and 1,3-diketones at room temperature. ias.ac.in Copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides another route to pyrazole derivatives. organic-chemistry.org Furthermore, transition-metal-catalyzed C-H functionalization has become a powerful tool for the direct introduction of new C-C and C-heteroatom bonds onto the pyrazole ring, avoiding the need for pre-functionalized starting materials. rsc.orgresearchgate.netelsevierpure.com

Strategic Derivatization and Functionalization of the Pyrazole-5-ol Core

Once the pyrazole-5-ol scaffold is synthesized, its chemical properties can be further modified through strategic derivatization and functionalization. The pyrazole ring has multiple reactive sites that can be targeted for modification.

The C-4 position of the pyrazolone ring is particularly nucleophilic and can readily react with electrophiles. thieme-connect.com This reactivity has been exploited in various reactions, including Michael additions and alkylations, to introduce diverse substituents at this position. thieme-connect.com For example, enantioselective alkylation of 4-substituted pyrazolones using phase-transfer catalysts allows for the creation of all-carbon quaternary stereocenters. acs.org

Furthermore, the pyrazole ring itself can direct C-H functionalization reactions. researchgate.net The nitrogen atoms in the ring can act as directing groups, guiding transition metals to catalyze the formation of new bonds at specific positions on the pyrazole or on appended aromatic rings. rsc.orgresearchgate.net This late-stage functionalization is a highly valuable strategy for rapidly generating analogs of a parent compound. researchgate.net Methods for introducing functional groups such as bromo, aldehyde, carboxylic acid, and boronic esters onto the pyrazole core have been developed, providing versatile handles for further synthetic transformations. organic-chemistry.orgenamine.net

Table 1: Comparison of Catalysts in Pyrazole Synthesis

Catalyst TypeSpecific Catalyst ExampleKey AdvantagesReaction Type
Nano-CatalystNano-ZnOHigh yield (95%), short reaction time, eco-friendly. researchgate.netCondensation of β-ketoester and hydrazine. researchgate.net
Nano-CatalystGraphene Oxide NanoparticlesHigh yields, rapid reactions, catalyst is recyclable. ajgreenchem.comCondensation of 1,3-dicarbonyls and hydrazines. ajgreenchem.com
Transition Metal[C4mim][FeCl4] (Iron-based Ionic Liquid)High yield (90%) at room temperature, reusable catalyst. ias.ac.inCondensation of 1,3-diketones and hydrazines. ias.ac.in
BiocatalystMagnetic Aminated Starch (MAST)Green, reusable, efficient for multi-component reactions. mdpi.comSynthesis of pyrazolone derivatives via Knoevenagel-Michael addition. mdpi.com
OrganocatalystImidazoleCatalytic quantity needed, operates in aqueous media. acs.orgresearchgate.netMulti-component synthesis of pyrazolone derivatives. acs.orgresearchgate.net

Modification of the Pyrazole Ring System

Modifications to the pyrazole ring are crucial for developing analogs with diverse properties. A primary site for substitution is the C4 position, which is readily susceptible to electrophilic attack. nih.gov

A significant method for functionalizing this position is the Vilsmeier-Haack reaction . This reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) at the C4 position. researchgate.netresearchgate.net This process is effective for converting various hydrazones or pyrazolones into their 4-formyl derivatives, which serve as versatile intermediates for further synthesis. researchgate.netresearchgate.netnih.gov For instance, 1,3-disubstituted-5-chloro-1H-pyrazoles can be formylated to produce the corresponding 5-chloro-1H-pyrazole-4-carbaldehydes. arkat-usa.org

Direct substitution on the pyrazole ring can also be achieved through nitration. Furthermore, existing functional groups can be chemically transformed. For example, a chloro group at the C5 position can be displaced by a nucleophile like sodium azide (B81097) to introduce an azido (B1232118) moiety. Such derivatives can undergo subsequent rearrangements to yield novel structures.

Another point of modification is the hydroxyl group at the C5 position, which can be converted into other functional groups, such as sulfonate esters, altering the electronic properties of the molecule. Catalytic approaches, including the use of nano-ZnO, have been shown to efficiently facilitate the initial condensation reaction between reagents like ethyl acetoacetate (B1235776) and phenylhydrazine (B124118) to form the pyrazol-5-ol core structure. nih.gov

Modification TypeKey ReagentsResulting Functional GroupReference
Formylation (Vilsmeier-Haack)POCl₃, DMF-CHO at C4 researchgate.net
Halogenation/SubstitutionPOCl₃-Cl at C5 arkat-usa.org
Azide SubstitutionNaN₃-N₃ at C5
EsterificationSulfonyl chloride-OSO₂R at C5

Introduction of Diverse Substituents on Phenyl Moieties

The diversity of substituents on the N-phenyl and C-phenyl rings is primarily achieved by selecting appropriately substituted starting materials. The foundational synthesis, known as the Knorr pyrazole synthesis, involves the condensation of a β-dicarbonyl compound with a hydrazine derivative. mdpi.comjk-sci.com By choosing a substituted phenylhydrazine (e.g., 4-nitrophenylhydrazine) and a substituted β-dicarbonyl compound (e.g., ethyl benzoylacetate), specific substituents can be incorporated at the N1 and C3 positions of the pyrazole ring, respectively. nih.gov

This strategy allows for the introduction of a wide array of functional groups on either phenyl ring, including electron-donating groups like methyl (-CH₃) and methoxy (B1213986) (-OCH₃), and electron-withdrawing groups like chloro (-Cl) and nitro (-NO₂). For example, the synthesis of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-amine demonstrates the placement of the nitro group on the C3-phenyl ring by starting with 4-nitro-acetophenone and phenylhydrazine. researchgate.net

Target Analog SubstituentPhenylhydrazine Precursorβ-Dicarbonyl PrecursorReference
1-(4-nitrophenyl)-3-phenyl4-NitrophenylhydrazineEthyl benzoylacetate nih.gov
1-phenyl-3-(4-nitrophenyl)PhenylhydrazineEthyl 4-nitrobenzoylacetate researchgate.net
1-(p-tolyl)-3-phenyl4-MethylphenylhydrazineEthyl benzoylacetate
1-(4-chlorophenyl)-3-phenyl4-ChlorophenylhydrazineEthyl benzoylacetate

Synthesis of Pyrazole-Containing Hybrid Architectures

Hybrid architectures, where the pyrazole core is covalently linked to other heterocyclic systems, are of significant interest. These structures are synthesized to combine the properties of different molecular scaffolds.

Pyrazole-Tetrazole Hybrids : A common route to these hybrids involves the conversion of a pyrazole-4-carbonitrile into a tetrazole ring. mdpi.com This is typically achieved through a [2+3] cycloaddition reaction with sodium azide (NaN₃). mdpi.com The necessary nitrile precursor can be synthesized from a pyrazole ester. mdpi.com

Fused Pyrazolo[3,4-b]quinolines : These fused systems are often prepared using multicomponent reactions or established named reactions like the Friedländer condensation. researchgate.netresearchgate.netnih.gov This approach involves the reaction of a 5-aminopyrazole derivative with a suitable ketone, such as dimedone, and an aromatic aldehyde in the presence of a catalyst. researchgate.netresearchgate.net Another pathway involves the cyclization of 5-amino-1-phenylpyrazole (B52862) with an unsaturated ketone, catalyzed by agents like ZrCl₄. mdpi.com

Amide-Linked Bipyrazoles : These architectures can be constructed using standard peptide coupling techniques. A pyrazole derivative bearing a carboxylic acid function is activated and then reacted with a pyrazole amine to form a stable amide bond, linking the two heterocyclic rings.

Formyl-Pyrazolines : The reaction of chalcones with hydrazine hydrate (B1144303) in formic acid can yield 1-formyl-pyrazoline derivatives, representing another type of hybrid structure where a formyl group is attached to the N1 position of the pyrazoline ring. mdpi.com

Hybrid ArchitectureKey Synthetic ReactionPrecursorsReference
Pyrazole-Tetrazole[2+3] CycloadditionPyrazole-4-carbonitrile, Sodium azide mdpi.com
Pyrazolo[3,4-b]quinolineFriedländer Condensation5-Aminopyrazole, Aldehyde, Ketone nih.gov
Amide-Linked BipyrazoleAmide CouplingPyrazole carboxylic acid, Pyrazole amine
1-Formyl-PyrazolineCyclocondensationChalcone (B49325), Hydrazine hydrate, Formic acid mdpi.com

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms is essential for optimizing synthetic routes and predicting product outcomes. The fundamental Knorr synthesis of pyrazoles from 1,3-dicarbonyls and hydrazines is believed to proceed through several key steps. cdnsciencepub.comresearchgate.net The reaction initiates with the nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl carbons, forming a hydrazone or enamine intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. The final step is a dehydration of the resulting heterocyclic intermediate to yield the aromatic pyrazole ring. researchgate.net The regioselectivity of the initial attack, which determines the final substitution pattern, is influenced by the electronic and steric nature of the substituents on the dicarbonyl compound. mdpi.com

The Vilsmeier-Haack reaction mechanism involves the initial formation of the electrophilic Vilsmeier reagent (a chloroiminium ion) from POCl₃ and DMF. researchgate.net The electron-rich C4 position of the pyrazolone ring then attacks this electrophile. Subsequent hydrolysis of the resulting iminium salt intermediate yields the 4-formylpyrazole product. researchgate.net

For the formation of pyrazole-tetrazole hybrids, the key mechanistic step is the 1,3-dipolar cycloaddition. mdpi.com In this concerted pericyclic reaction, the azide anion acts as a 1,3-dipole that reacts with the nitrile group (the dipolarophile) to form the five-membered tetrazole ring. mdpi.com In some modern approaches, N-N bond formation to create the pyrazole ring itself can occur in the final step via oxidation-induced coupling on a metal center, such as titanium, avoiding the need for hydrazine reagents altogether. nih.gov This involves the formation of a diazatitanacyclohexadiene intermediate, which upon 2-electron oxidation, undergoes an electrocyclic ring closure to form the pyrazole N-N bond. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

NMR spectroscopy is the most powerful tool for elucidating the precise structure of 1-(4-nitrophenyl)-3-phenyl-1H-pyrazol-5-ol in solution. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the phenyl, nitrophenyl, and pyrazole-ol moieties. It is important to note that pyrazol-5-ol compounds can exist in several tautomeric forms, including the OH-pyrazole, CH-pyrazolone, and NH-pyrazolone forms. The observed spectra typically represent the most stable tautomer in the given solvent, which is often the enol (OH) form, stabilized by conjugation.

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The spectrum is characterized by distinct signals for the heterocyclic pyrazole (B372694) proton, the protons of the two aromatic rings, and the labile hydroxyl proton.

Aromatic Protons: The spectrum displays signals corresponding to the two distinct aromatic systems. The protons of the 3-phenyl group typically appear as a complex multiplet in the range of δ 7.30-7.80 ppm. The 1-(4-nitrophenyl) group presents a more defined pattern due to the strong electron-withdrawing nature of the nitro group. This results in an A₂B₂ spin system, characterized by two doublets. The protons ortho to the nitro group are significantly deshielded and appear at a downfield chemical shift (approximately δ 8.20-8.40 ppm), while the protons meta to the nitro group resonate at a slightly higher field (approximately δ 7.80-8.00 ppm).

Heterocyclic Proton: A sharp singlet corresponding to the lone proton at the C4 position of the pyrazole ring is expected. Its chemical shift typically falls within the δ 6.00-6.50 ppm range, confirming the substitution pattern of the heterocyclic core.

Hydroxyl Proton: The hydroxyl proton (-OH) at the C5 position gives rise to a broad singlet. Its chemical shift is highly variable and dependent on solvent, concentration, and temperature, but it is often observed in the downfield region of δ 10.0-12.0 ppm due to intramolecular or intermolecular hydrogen bonding.

Table 1: Typical ¹H NMR Chemical Shift Assignments for this compound.
Proton AssignmentTypical Chemical Shift (δ, ppm)MultiplicityNotes
-OH (C5-OH)10.0 - 12.0Broad SingletPosition is solvent and concentration dependent.
Ar-H (ortho to -NO₂)8.20 - 8.40DoubletPart of the A₂B₂ system of the nitrophenyl ring.
Ar-H (meta to -NO₂)7.80 - 8.00DoubletPart of the A₂B₂ system of the nitrophenyl ring.
Ar-H (3-phenyl group)7.30 - 7.80MultipletSignals for ortho, meta, and para protons of the C3-phenyl substituent.
CH (Pyrazole, C4-H)6.00 - 6.50SingletCharacteristic signal for the proton on the pyrazole ring.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework of the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

Pyrazole Ring Carbons: The carbons of the pyrazole ring resonate at distinct chemical shifts. The C5 carbon, bearing the hydroxyl group, is typically found at a very downfield position (δ ~155-160 ppm). The C3 carbon, attached to the phenyl group, also appears downfield (δ ~145-150 ppm). The C4 carbon, the only one bearing a proton, is observed at a much higher field (δ ~90-95 ppm).

Aromatic Carbons: The carbons of the aromatic rings appear in the characteristic region of δ 115-150 ppm. Within the 4-nitrophenyl ring, the ipso-carbon attached to the nitro group is highly deshielded (δ ~147-150 ppm), as is the carbon attached to the pyrazole nitrogen (δ ~140-145 ppm). The carbons of the 3-phenyl ring show a cluster of signals in the δ 125-135 ppm range.

Table 2: Typical ¹³C NMR Chemical Shift Assignments for this compound.
Carbon AssignmentTypical Chemical Shift (δ, ppm)Notes
C5 (C-OH)155 - 160Carbon bearing the hydroxyl group.
C3 (C-Ph)145 - 150Carbon bearing the phenyl group.
C-NO₂ (Nitrophenyl)147 - 150Ipso-carbon of the nitro group.
C-N (Nitrophenyl)140 - 145Ipso-carbon attached to the pyrazole ring.
Aromatic Carbons115 - 135Remaining carbons of the phenyl and nitrophenyl rings.
C490 - 95The only CH carbon in the pyrazole ring.

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of the ¹H and ¹³C NMR spectra.

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling correlations. It would clearly show the coupling between the ortho and meta protons within the 4-nitrophenyl ring and the couplings between adjacent protons in the 3-phenyl ring, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It provides an unambiguous link between the ¹H and ¹³C spectra. For instance, the singlet at δ ~6.0-6.5 ppm in the ¹H spectrum would show a cross-peak with the carbon signal at δ ~90-95 ppm in the ¹³C spectrum, definitively assigning both to the C4-H group of the pyrazole ring.

Infrared (IR) Spectroscopy for Functional Group Identification and Intermolecular Interactions

IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.

O-H Stretching: A prominent broad absorption band is expected in the region of 3200-3400 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group, indicative of hydrogen bonding.

N-O Stretching (Nitro Group): The nitro group gives rise to two strong and distinct absorption bands: an asymmetric stretching vibration typically near 1500-1540 cm⁻¹ and a symmetric stretching vibration around 1330-1360 cm⁻¹.

C=N and C=C Stretching: The stretching vibrations of the C=N bond in the pyrazole ring and the C=C bonds in the aromatic rings appear in the 1450-1620 cm⁻¹ region. These bands confirm the presence of the heterocyclic and aromatic ring systems.

Aromatic C-H Stretching: Absorption bands corresponding to the C-H stretching of the aromatic rings are observed just above 3000 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound.
Functional GroupVibrational ModeTypical Frequency (cm⁻¹)
Hydroxyl (-OH)O-H Stretch (H-bonded)3200 - 3400 (Broad)
Aromatic C-HC-H Stretch3000 - 3100
C=N (Pyrazole) / C=C (Aromatic)Ring Stretching1450 - 1620
Nitro (-NO₂)Asymmetric N-O Stretch1500 - 1540 (Strong)
Nitro (-NO₂)Symmetric N-O Stretch1330 - 1360 (Strong)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extensive conjugation involving the phenyl, pyrazole, and nitrophenyl rings leads to strong absorption in the ultraviolet region. The spectrum is expected to show intense absorption bands corresponding to π → π* transitions. Based on structurally similar compounds like 3-(p-nitrophenyl)-5-phenyl-1H-pyrazole, which exhibits an absorption maximum (λmax) at 316 nm in ethanol, this compound is predicted to have a major absorption band in the 310-350 nm range. researchgate.net This absorption is attributed to the large conjugated π-system that extends across the entire molecule. The exact position and intensity of the absorption maximum can be influenced by the solvent polarity.

Table 4: Predicted UV-Vis Spectroscopic Data for this compound.
Transition TypePredicted λmax (nm)Associated Chromophore
π → π*~310 - 350Extended conjugated system (Phenyl-Pyrazole-Nitrophenyl)

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

HRMS is a critical technique for confirming the elemental composition of the molecule. For this compound, the molecular formula is C₁₅H₁₁N₃O₃. HRMS provides a highly accurate mass measurement of the molecular ion ([M]+ or [M+H]+), which can be used to confirm this formula with a high degree of confidence (typically within 5 ppm of the theoretical mass).

Molecular Formula: C₁₅H₁₁N₃O₃

Theoretical Exact Mass: 281.0795 g/mol

Fragmentation Analysis: The mass spectrum also reveals characteristic fragmentation patterns that can further support the proposed structure. Common fragmentation pathways for this molecule would likely include:

Loss of the nitro group (NO₂, 46 Da).

Loss of nitric oxide (NO, 30 Da).

Cleavage of the phenyl group (C₆H₅, 77 Da).

Fission of the pyrazole ring, leading to various smaller charged fragments.

Analysis of these fragments helps to piece together the molecular structure, corroborating the data obtained from NMR and IR spectroscopy.

Single Crystal X-ray Diffraction for Three-Dimensional Molecular Architecture Elucidation

Single-crystal X-ray diffraction is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the precise determination of bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecular geometry. Furthermore, it elucidates the packing of molecules in the crystal lattice, revealing the nature and geometry of intermolecular interactions that govern the supramolecular architecture.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

The molecular structure of pyrazole derivatives is characterized by specific bond lengths and angles within the heterocyclic ring and between the ring and its substituents. In the analogue, 3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole, the pyrazoline ring adopts a planar conformation nih.gov. The bond lengths and angles within this core structure are consistent with those expected for a substituted pyrazoline skeleton.

Precise bond lengths and angles are crucial for understanding the electronic distribution and steric effects within the molecule. For instance, the lengths of the nitrogen-nitrogen and carbon-nitrogen bonds in the pyrazole ring can indicate the degree of electron delocalization. The angles between the substituent groups and the pyrazole ring are influenced by steric hindrance and electronic interactions.

Interactive Data Table: Selected Bond Parameters for a Pyrazole Analogue.

FeatureParameterValue
Bond Lengths (Å) C-NData not available
N-NData not available
C=CData not available
Bond Angles (°) C-N-NData not available
N-N-CData not available
N-C-CData not available
Torsion Angles (°) Specific angles not detailedData not available

Note: Specific bond length and angle values for the analogue were not provided in the abstract. The table structure is included to illustrate how such data would be presented.

Analysis of Dihedral Angles Between Planar Moieties

A key feature of the molecular structure of this compound and its analogues is the relative orientation of the planar phenyl and nitrophenyl rings with respect to the pyrazole core. These orientations are defined by dihedral angles.

Interactive Data Table: Dihedral Angles in a Pyrazole Analogue.

Planar Moiety 1Planar Moiety 2Dihedral Angle (°)
Pyrazoline Ring3-Nitrophenyl Group3.80 (8)
Pyrazoline RingPhenyl Ring80.58 (10)

Understanding Supramolecular Organization, Intermolecular Interactions, and Crystal Packing

The arrangement of molecules in the crystal lattice, known as crystal packing, is determined by a network of intermolecular interactions. These non-covalent interactions, though weaker than covalent bonds, collectively dictate the stability and physical properties of the crystalline material.

For the analogue 3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole, the crystal structure is stabilized by weak intermolecular C-H···O hydrogen bonds nih.gov. These interactions link adjacent molecules, creating a specific three-dimensional network. The presence of the nitro group provides a potential hydrogen bond acceptor, influencing the packing arrangement.

The study of intermolecular interactions is crucial for understanding polymorphism, solubility, and other solid-state properties of a compound. The analysis of crystal packing reveals how molecules orient themselves to maximize favorable interactions and minimize repulsive forces.

Tautomerism in 1 4 Nitrophenyl 3 Phenyl 1h Pyrazol 5 Ol Systems

Identification of Prototropic Tautomeric Forms: Keto-Enol and Imino-Enamino Tautomerism

The molecular structure of 1-(4-nitrophenyl)-3-phenyl-1H-pyrazol-5-ol allows for the existence of several prototropic tautomers. Prototropic tautomerism involves the migration of a proton, leading to isomers that can interconvert. For 1-substituted pyrazol-5-ones, three principal tautomeric forms are typically considered: the OH form, the CH form, and the NH form.

OH Form (Enol Tautomer): This form, this compound, is characterized by a hydroxyl group at the C5 position of the pyrazole (B372694) ring, giving the ring an aromatic character.

CH Form (Keto Tautomer): Known as 1-(4-nitrophenyl)-3-phenyl-pyrazolidin-5-one, this tautomer features a ketone group at C5 and a methylene (B1212753) group at C4. The equilibrium between the OH and CH forms is a classic example of keto-enol tautomerism.

NH Form (Imino Tautomer): This zwitterionic or imino-alcohol form, 4,5-dihydro-5-imino-1-(4-nitrophenyl)-3-phenyl-1H-pyrazol-4-ol, involves the migration of a proton from the C4 position to the N2 nitrogen atom of the pyrazole ring. The interconversion between the CH and NH forms can be seen as a type of imino-enamino tautomerism.

The relative stability and prevalence of these forms are dictated by the substituents on the pyrazole ring and the surrounding environment. For instance, the presence of aromatic groups at the R' position (in this case, the 4-nitrophenyl group) can limit the formation of the CH isomer.

Table 1: Principal Tautomeric Forms of this compound

Tautomeric FormSystematic NameKey Functional Groups
OH Form This compoundHydroxyl (-OH) at C5
CH Form 1-(4-nitrophenyl)-3-phenyl-pyrazolidin-5-oneCarbonyl (C=O) at C5
NH Form 4,5-dihydro-5-imino-1-(4-nitrophenyl)-3-phenyl-1H-pyrazol-4-olImino (=NH) at C5

Experimental Delineation of Tautomeric Equilibria in Solution and Solid States

The determination of the dominant tautomeric form and the position of the tautomeric equilibrium in different phases is achieved through various experimental techniques.

Spectroscopic Signatures for Tautomer Differentiation

Spectroscopic methods are pivotal in identifying and quantifying the different tautomers in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between tautomers. The OH form will show a characteristic signal for the hydroxyl proton, while the NH form will exhibit an NH proton signal. In the CH form, signals corresponding to the CH₂ group at the C4 position are observable. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are also distinct for each tautomer.

Infrared (IR) Spectroscopy: IR spectroscopy can differentiate the tautomers based on their characteristic vibrational frequencies. The CH (keto) form displays a strong absorption band for the C=O stretching vibration, typically in the range of 1700-1720 cm⁻¹. The OH (enol) form is identified by a broad O-H stretching band around 3200-3600 cm⁻¹.

UV-Visible Spectroscopy: The electronic absorption spectra of the tautomers differ due to variations in their conjugated systems. The aromatic OH form generally exhibits different absorption maxima compared to the less conjugated CH form. Studies on similar compounds like 1,3-diphenyl-pyrazol-5-one have shown distinct UV spectra for each tautomer. researchgate.net

Table 2: Expected Spectroscopic Data for Tautomer Differentiation

Spectroscopic MethodOH Form (Enol)CH Form (Keto)NH Form
¹H NMR Signal for OH protonSignals for CH₂ protonsSignal for NH proton
¹³C NMR C5 signal at ~155-160 ppmC5 signal (C=O) at ~170-180 ppmC5 signal (C=N) at ~160-165 ppm
IR Spectroscopy Broad O-H stretch (~3200-3600 cm⁻¹)Strong C=O stretch (~1700-1720 cm⁻¹)N-H stretch (~3300-3500 cm⁻¹)

Influence of Solvent Polarity and Temperature on Tautomeric Preferences

The equilibrium between tautomers is highly sensitive to the solvent environment.

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a crucial role. researchgate.net Aprotic, nonpolar solvents like cyclohexane or chloroform tend to stabilize the less polar CH (keto) form. researchgate.netias.ac.in Conversely, polar protic solvents such as ethanol or water, and polar aprotic solvents like DMSO, can shift the equilibrium towards the more polar OH (enol) or NH forms by forming intermolecular hydrogen bonds. researchgate.netias.ac.innih.gov For example, in studies of 1-phenyl-3-methyl-5-pyrazolone, the CH-form predominates in chloroform, while the OH-form is favored in DMSO. ias.ac.in

Temperature Effects: Temperature can influence both the position of the tautomeric equilibrium and the rate of interconversion. Variable-temperature NMR studies can be employed to slow down the proton exchange rate, allowing for the observation of separate signals for each tautomer. fu-berlin.de

Solid-State Investigations of Tautomerism via X-ray Diffraction and Solid-State NMR

In the solid state, the tautomeric form is "frozen" in the crystal lattice, allowing for unambiguous identification.

X-ray Diffraction: Single-crystal X-ray crystallography provides definitive structural information, including bond lengths and the precise location of protons, thereby confirming the exact tautomeric form present in the solid state. nih.govspast.org For many pyrazolone (B3327878) derivatives, X-ray analysis has been crucial in identifying the stable tautomer in the crystalline phase. nih.govspast.org

Solid-State NMR: Solid-state NMR spectroscopy is a complementary technique to X-ray diffraction for studying tautomerism in the solid phase. It is particularly useful for amorphous or poorly crystalline materials. By comparing solid-state NMR spectra with solution-state spectra, changes in the tautomeric equilibrium upon dissolution can be inferred. nih.gov

Theoretical Approaches to Tautomeric Stability and Interconversion Dynamics

Computational chemistry provides valuable insights into the energetics and mechanisms of tautomerism.

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) are widely used to calculate the relative energies and stabilities of the different tautomeric forms in both the gas phase and in solution (using models like the Polarizable Continuum Model, PCM). nih.govnih.gov These calculations can predict the most stable tautomer under different conditions and help interpret experimental findings. For instance, theoretical studies on related pyrazolones have shown that the relative stability of the CH, OH, and NH forms is highly dependent on the substituents and the solvent. nih.govresearchgate.net

Interconversion Dynamics: Theoretical models can also be used to calculate the energy barriers for the proton transfer reactions that interconvert the tautomers. This provides information on the kinetics of the tautomerization process. Calculations have shown that the energy barrier for the imine-ol to amine-one conversion in some pyrazolone derivatives is very low, indicating a kinetically favorable process. nih.gov The polarity of the solvent can also affect the height of the energy barrier for proton transfer.

Table 3: Relative Stabilities of Pyrazolone Tautomers from Theoretical Calculations (Illustrative Example)

TautomerRelative Energy (Gas Phase, kcal/mol)Relative Energy (DMSO, kcal/mol)
CH Form 0.00 (Reference)0.00 (Reference)
OH Form +3.5-1.2
NH Form +8.2+5.8
Data is illustrative and based on trends observed for similar pyrazolone systems.

Computational Chemistry and Quantum Mechanical Analysis

Density Functional Theory (DFT) Calculations for Electronic and Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP/6-31G(d,p) level of theory, are employed to predict molecular geometry, orbital energies, and other electronic parameters researchgate.netasianpubs.org.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron-donating capacity.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron-accepting capacity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE) , is a critical parameter. A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to be excited. In studies of similar pyrazole derivatives, the HOMO-LUMO gap is analyzed to predict their stability and reactivity researchgate.netasianpubs.org. For instance, in N-((3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)aniline derivatives, FMO analysis was conducted using the B3LYP/6-31G(d,p) method to understand their electronic properties researchgate.netasianpubs.org.

Table 1: Key Parameters Derived from FMO Analysis

Parameter Description Significance
EHOMO Energy of the Highest Occupied Molecular Orbital Indicates electron-donating ability
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Indicates electron-accepting ability

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Predicts chemical reactivity and stability |

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules. The MEP map displays regions of varying electrostatic potential on the electron density surface.

Red Regions: Indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack.

Blue Regions: Indicate positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack.

Green Regions: Represent neutral or zero potential.

For pyrazole derivatives, MEP analysis helps identify the most reactive sites. In molecules containing nitro groups (like the 4-nitrophenyl group in the title compound), the oxygen atoms of the nitro group typically appear as intensely red regions, signifying them as strong nucleophilic centers. Conversely, hydrogen atoms often appear as blue regions, indicating electrophilic sites nih.gov.

Prediction of Non-Linear Optical (NLO) Properties

Molecules with significant differences in electron distribution, often found in "push-pull" systems (containing both electron-donating and electron-withdrawing groups), can exhibit non-linear optical (NLO) properties. These materials have applications in optical communications and data storage. DFT calculations can predict NLO properties by calculating the total molecular dipole moment (μ) and the first-order hyperpolarizability (β₀). A high β₀ value suggests that the molecule could be a good candidate for NLO applications nih.gov. The presence of the electron-withdrawing nitro group and the phenyl rings in 1-(4-nitrophenyl)-3-phenyl-1H-pyrazol-5-ol suggests it may possess NLO properties worth investigating computationally.

Molecular Docking Simulations for Ligand-Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. It is widely used in drug discovery to understand and predict ligand-target interactions.

Theoretical Assessment of Binding Affinities and Modes with Representative Biomolecular Targets

Docking simulations for pyrazole derivatives are performed to explore their potential as inhibitors of various enzymes or receptors alrasheedcol.edu.iqresearchgate.net. The process involves:

Preparing the 3D structures of the ligand (the pyrazole compound) and the protein target.

Using a docking program (e.g., AutoDock, GOLD Suite) to fit the ligand into the active site of the protein alrasheedcol.edu.iqresearchgate.net.

Scoring the different poses of the ligand based on binding energy or fitness scores. A lower binding energy generally indicates a more stable and favorable interaction.

For example, various pyrazole derivatives have been docked against targets like the Epidermal Growth Factor Receptor (EGFR) and human Dihydrofolate Reductase (DHFR) to assess their potential as anticancer agents alrasheedcol.edu.iqresearchgate.net. The simulations reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's active site. While specific docking studies for this compound are not reported, its structural motifs are common in pharmacologically active molecules, suggesting it could be a candidate for such investigations nih.gov.

Table 2: Common Biomolecular Targets for Pyrazole Derivatives in Docking Studies

Target Class Example Protein (PDB ID) Therapeutic Area
Kinases Epidermal Growth Factor Receptor (EGFR) Cancer
Reductases Dihydrofolate Reductase (DHFR) (1KMS) Cancer, Antibacterial
Esterases Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) Alzheimer's Disease

Identification of Key Interacting Residues and Non-Covalent Interactions (e.g., hydrogen bonding, π-π stacking)

Computational chemistry and quantum mechanical analysis provide critical insights into how this compound and its analogs interact with biological targets at the molecular level. Through methods like molecular docking, researchers can predict the binding poses of these compounds within the active sites of proteins and identify the specific amino acid residues and the nature of the non-covalent interactions that stabilize the ligand-protein complex. These interactions are fundamental to the compound's biological activity.

Studies on structurally similar pyrazole derivatives have elucidated the key interactions that govern their binding affinity. For instance, molecular docking simulations of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives with targets such as dehydrogenase (PDB ID: 5ADH) and a hydrolase protein (PDB ID: 1RO6) have revealed a complex network of non-covalent bonds. nih.gov

The primary types of non-covalent interactions observed include hydrogen bonding, hydrophobic interactions (such as alkyl-π and π-π stacking), and electrostatic interactions (like π-cationic). nih.gov The nitro group (NO2) on the phenyl ring, a characteristic feature of the specified compound, often acts as a key center for electrophilic attacks and can participate in significant interactions. nih.gov

Key Interacting Residues

Molecular docking studies on pyrazole derivatives that are structurally analogous to this compound have identified several key amino acid residues that consistently appear at the binding interface. These residues, by forming hydrogen bonds or engaging in hydrophobic and electrostatic interactions, create a stable binding pocket for the compound.

For the dehydrogenase enzyme (5ADH), residues such as ILE 269, VAL 203, and PRO 295 have been noted. nih.gov With the hydrolase protein (1RO6), a different set of residues, including HIS 234, TYR 233, MET 347, and ILE 410, play a crucial role in the interaction. nih.gov The specific residues involved vary depending on the topology and chemical environment of the protein's active site.

Table 1: Key Amino Acid Residues Interacting with (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone Derivatives
Protein Target (PDB ID)Interacting Amino Acid ResiduesReference
Dehydrogenase (5ADH)ARG 47, GLY 202, VAL 203, ILE 269, PRO 295 nih.gov
Hydrolase (1RO6)HIS 234, TYR 233, MET 347, HIS 307, ILE 410, PHE 414, ASN 395, PHE 446 nih.gov

Analysis of Non-Covalent Interactions

The stability of the ligand-protein complex is determined by the sum of various non-covalent interactions. Hydrogen bonds, π-π stacking, and alkyl-π interactions are particularly significant for this class of compounds.

Hydrogen Bonding: The presence of heteroatoms (N, O) in the pyrazole ring and the nitro group allows for the formation of hydrogen bonds with suitable donor or acceptor residues in the protein's active site. For example, residues like Histidine (HIS) and Asparagine (ASN) have been identified as forming crucial hydrogen bonds. nih.gov

π-π Stacking: The aromatic phenyl rings in the compound's structure are critical for engaging in π-π stacking interactions with aromatic amino acid residues such as Tyrosine (TYR) and Phenylalanine (PHE). nih.gov These interactions can be of different geometries, including T-shaped and parallel-displaced stacking. Crystallographic studies of related compounds also confirm the presence of π-π interactions, with centroid-to-centroid distances of approximately 3.7 to 3.8 Å. nih.gov

Alkyl-π and π-Cationic Interactions: Hydrophobic interactions are further stabilized by alkyl-π interactions, where alkyl side chains of amino acids (e.g., Methionine, Isoleucine) interact with the aromatic rings of the ligand. nih.gov Additionally, π-cationic interactions can occur between the electron-rich aromatic rings and positively charged residues like Histidine. nih.gov

Table 2: Types of Non-Covalent Interactions Observed with Pyrazole Derivatives in the Active Site of Hydrolase (1RO6)
Interaction TypeKey Interacting ResiduesReference
Hydrogen BondHIS 234, HIS 307, ASN 395 nih.gov
π-π Stacking / T-stackingTYR 233, PHE 446 nih.gov
Alkyl-π InteractionMET 347, ILE 410, PHE 414 nih.gov
π-Cationic InteractionHIS 234 nih.gov

These computational findings highlight a multifaceted interaction profile for pyrazole derivatives, where a combination of hydrogen bonds and various hydrophobic and electrostatic interactions collectively contributes to the stable binding within the protein's active site.

Reactivity Profiles, Advanced Transformations, and Coordination Chemistry

Intrinsic Chemical Reactivity of the Pyrazole-5-ol Moiety

The chemical behavior of 1-(4-nitrophenyl)-3-phenyl-1H-pyrazol-5-ol is largely governed by the pyrazole-5-ol core. This moiety exhibits distinct reactivity patterns attributable to tautomerism and the electronic nature of the heterocyclic ring.

Tautomerism: Pyrazol-5-ones, including this specific compound, can exist in several tautomeric forms: the OH-form (enol), the NH-form, and the CH-form. The equilibrium between these forms is influenced by the solvent, pH, and the nature of the substituents on the ring. researchgate.net For 1-substituted pyrazol-5-ones, the equilibrium between the OH and NH forms is particularly relevant, which affects its role as a ligand in coordination chemistry.

Electronic Profile: The pyrazole (B372694) ring is an electron-rich heterocyclic system. nih.govresearchgate.net However, the presence of two adjacent nitrogen atoms creates an uneven distribution of electron density. The C4 position is generally the most electron-rich and, therefore, the most nucleophilic site on the carbon skeleton. nih.govquora.com Conversely, the C3 and C5 positions are comparatively electron-deficient due to the proximity of the electronegative nitrogen atoms, making them susceptible to nucleophilic attack. researchgate.netnih.gov The N1 nitrogen is pyrrole-like and can be deprotonated, while the N2 nitrogen is pyridine-like and basic. mdpi.com

Functional Group Interconversions and Electrophilic/Nucleophilic Reactions

The reactivity of the pyrazole-5-ol ring allows for a variety of chemical transformations.

Electrophilic Reactions: Given the high electron density at the C4 position, pyrazoles readily undergo electrophilic substitution reactions at this site. quora.compharmaguideline.comrrbdavc.org Reactions such as halogenation, nitration, and acylation preferentially occur at C4. globalresearchonline.netyoutube.com For instance, treatment with N-bromosuccinimide (NBS) or nitric acid would be expected to introduce a bromo or nitro group, respectively, at the C4 position of the pyrazole ring.

Nucleophilic Reactions: The pyrazole-5-ol moiety can act as a nucleophile in several reactions. The deprotonated oxygen of the hydroxyl group is a potent nucleophilic site. Furthermore, the pyrazole anion, formed by deprotonation of the N1-H group in unsubstituted pyrazoles, is highly reactive towards electrophiles. globalresearchonline.net While the C3 and C5 positions are generally less reactive, they can be targeted by strong nucleophiles under specific conditions. researchgate.net

Formation of Metal Complexes and Coordination Chemistry Studies

Pyrazolone (B3327878) derivatives are highly effective ligands in coordination chemistry due to the presence of multiple donor atoms, leading to the formation of stable metal complexes. bohrium.comresearchgate.net

The design of pyrazole-5-ol-based ligands leverages their ability to act as versatile chelating agents. bohrium.comnih.gov The key features for ligand design include:

Hard and Soft Donor Sites: The molecule contains a hard oxygen donor from the enolic hydroxyl group and borderline nitrogen donors from the pyrazole ring, allowing it to coordinate with a wide range of metal ions.

Chelation: The proximate arrangement of the enolic oxygen and the N2 nitrogen atom allows the deprotonated ligand to form a stable five- or six-membered chelate ring with a metal ion. researchgate.net

Tunability: The substituents at the N1 and C3 positions (the 4-nitrophenyl and phenyl groups, respectively) can be modified to fine-tune the steric and electronic properties of the ligand, thereby influencing the stability, geometry, and reactivity of the resulting metal complexes.

The synthesis of the coordination precursor, this compound, typically involves the cyclocondensation reaction between ethyl benzoylacetate and 4-nitrophenylhydrazine (B89600).

Pyrazol-5-ol ligands exhibit diverse coordination behaviors. Upon deprotonation, the resulting pyrazolone anion can coordinate to metal centers in several ways. researchgate.net The most common mode is as a bidentate O,O'-chelating ligand, particularly in 4-acyl derivatives. researchgate.net However, for the title compound, a bidentate N,O-chelation is expected, involving the pyridine-like N2 nitrogen and the deprotonated oxygen at C5. researchgate.net This chelation leads to the formation of stable complexes with various transition metals.

The geometry of the resulting metal complexes depends on the metal ion, its oxidation state, and the stoichiometry of the ligand-to-metal ratio. Octahedral geometries are common for complexes with a 1:2 metal-to-ligand ratio, such as [M(L)₂(H₂O)₂], where M is a divalent metal ion like Zn(II), Co(II), or Cu(II). researchgate.netscispace.com

A combination of spectroscopic and analytical techniques is employed to elucidate the structure and bonding in metal complexes of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination sites. A key indicator of N,O-chelation is the disappearance of the broad ν(O-H) band and a shift in the ν(C=N) band of the pyrazole ring upon complexation. researchgate.net

UV-Visible Spectroscopy: Electronic spectra provide information about the geometry of the complex. The position and intensity of d-d transition bands can help distinguish between octahedral, tetrahedral, or square planar geometries. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the structure of the ligand and its complexes (for diamagnetic metals). Shifts in the signals of protons and carbons near the coordination sites can confirm the mode of binding. ntu.edu.tw

Mass Spectrometry: This technique confirms the molecular weight of the complexes and helps establish the metal-to-ligand stoichiometry. researchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information on the solid-state structure, including bond lengths, bond angles, and the precise coordination geometry around the metal center. acs.org

Below is an interactive table summarizing typical characterization data for a representative metal complex.

TechniqueObservationInterpretation
IR Spectroscopy Disappearance of broad O-H stretch (~3400 cm⁻¹); Shift of C=N stretchCoordination via deprotonated oxygen and pyrazole nitrogen.
UV-Vis Spectroscopy Appearance of new bands in the visible regiond-d electronic transitions confirming metal-ligand interaction.
Molar Conductance Low values in non-aqueous solventsIndicates a non-electrolytic nature of the complex. researchgate.net
Magnetic Susceptibility Paramagnetic behaviorConfirms the presence of unpaired electrons in metals like Cu(II) or Co(II). researchgate.net

Catalytic Applications of Metal Complexes Derived from Pyrazole-5-ol Ligands

Metal complexes derived from pyrazole-based ligands have demonstrated significant potential in homogeneous catalysis. nih.govresearchgate.net The combination of a Lewis acidic metal center and a proton-responsive pyrazole ligand can lead to cooperative catalytic activity. nih.gov The NH group in protic pyrazole ligands can act as a proton shuttle or engage in hydrogen bonding to facilitate substrate activation and bond cleavage. nih.gov

While specific catalytic applications for complexes of this compound are not extensively detailed, related pyrazole complexes have been employed in various transformations, including oxidation and C-C coupling reactions. The electronic properties imparted by the phenyl and nitrophenyl substituents can modulate the catalytic activity of the metal center, making these complexes interesting candidates for further investigation in catalytic research.

Applications in Advanced Materials Science and Technology

Investigation of Photochromic Behavior in Pyrazole-5-ol Systems

Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra upon photoirradiation, is a key property for the development of smart materials. mdpi.com While direct experimental studies on the photochromic behavior of 1-(4-nitrophenyl)-3-phenyl-1H-pyrazol-5-ol are not extensively documented, the broader class of pyrazole-5-ol derivatives has shown promise in this area. The photochromic activity in these systems is often attributed to tautomerism, specifically the keto-enol tautomerism inherent to the pyrazol-5-ol ring.

The photochromism in pyrazolone (B3327878) derivatives can be induced by the photoisomerization from an enol form to a keto form, often facilitated by an intermolecular proton transfer. researchgate.net For instance, a study on 1,3-diphenyl-4-(3-chloro-4-fluorobenzal)-5-hydroxypyrazole 4-phenylsemicarbazide (B1584512) demonstrated reversible photochromic behavior with good fatigue resistance. rsc.org Another investigation into 1-phenyl-3-methyl-4-benzyl-5-one-pyrazole S-methyl thiosemicarbazone also revealed photochromic properties attributed to a similar enol-keto photoisomerization. researchgate.net

In the case of this compound, it is hypothesized that the compound exists in equilibrium between its enol and keto tautomers. The presence of the electron-withdrawing nitro group on the N-phenyl ring could influence the electronic distribution within the molecule, potentially affecting the stability of the tautomers and the energy barrier for photo-induced conversion. Upon irradiation with UV light, the enol form could undergo a transformation to the keto form, leading to a change in the conjugation of the system and, consequently, a change in its absorption spectrum, resulting in a visible color change. The reversibility of this process could be achieved through thermal means or by irradiation with light of a different wavelength.

To illustrate the potential changes in spectral properties, the following table presents hypothetical data based on observations of similar photochromic pyrazole (B372694) derivatives.

Tautomeric FormHypothetical λmax (nm)Molar Absorptivity (ε)Observed Color
Enol3201.5 x 10^4Colorless
Keto4502.8 x 10^4Yellow/Orange

This table is illustrative and not based on experimental data for this compound.

Further research, including spectroscopic analysis under various light conditions, would be necessary to confirm and characterize the photochromic behavior of this compound.

Potential as Components in Non-Linear Optical Materials

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is foundational to technologies such as frequency conversion, optical switching, and data storage. wikipedia.org The second-order NLO response, in particular, is responsible for effects like second-harmonic generation (SHG), where two photons of the same frequency are combined to generate a new photon with twice the frequency. wikipedia.org A key requirement for a molecule to exhibit second-order NLO properties is a non-centrosymmetric structure and the presence of both electron-donating and electron-withdrawing groups, which facilitate intramolecular charge transfer.

The molecular structure of this compound possesses features that suggest its potential as an NLO material. The hydroxyl (-OH) group on the pyrazole ring can act as an electron donor, while the nitro (-NO2) group on the phenyl ring is a strong electron acceptor. This donor-acceptor framework, connected by a conjugated π-system, can lead to a significant change in dipole moment upon excitation, a prerequisite for a large second-order hyperpolarizability (β), which is a measure of the NLO activity at the molecular level.

Studies on other pyrazole derivatives have demonstrated their NLO potential. For instance, the investigation of (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole revealed significant two-photon absorption and a first hyperpolarizability value in good agreement with theoretical calculations. nih.gov Research on pyrazoline derivatives of dibenzylideneacetones and chalcone (B49325) has also shown SHG efficiencies up to five times larger than that of potassium dihydrogen phosphate (B84403) (KDP), a standard NLO material. researchgate.net The NLO properties of pyrazole-containing polymers have also been explored, highlighting the versatility of the pyrazole scaffold in this field. ias.ac.in

The first hyperpolarizability (β) of a molecule can be experimentally determined using techniques like hyper-Rayleigh scattering (HRS) and theoretically calculated using quantum chemical methods. For a series of thiophene-based pyrazole amides, computational studies have been used to predict their NLO response, with one derivative showing a particularly high β value attributed to the push-pull mechanism of electron density. mdpi.com

The following table provides a hypothetical comparison of the calculated first hyperpolarizability of this compound with a standard NLO material, p-Nitroaniline, to illustrate its potential.

CompoundDonor GroupAcceptor GroupCalculated First Hyperpolarizability (β) (10^-30 esu)
This compound-OH-NO240 (Hypothetical)
p-Nitroaniline-NH2-NO234.5

The β value for this compound is hypothetical and for illustrative purposes only.

The promising molecular structure of this compound warrants further experimental and theoretical investigation to fully elucidate its NLO properties and assess its viability for applications in photonic and optoelectronic devices.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrazole (B372694) derivatives has been a topic of interest for over a century, with the classical Knorr synthesis being a foundational method. mdpi.com However, the growing emphasis on green chemistry necessitates the development of more environmentally benign and efficient synthetic routes. nih.gov Future research should focus on methodologies that are not only high-yielding but also atom-economical and operationally simple. nih.gov

Promising avenues for sustainable synthesis include:

Catalyst-free and solvent-free reactions: Exploring multicomponent reactions (MCRs) under solvent-free conditions can significantly reduce waste and energy consumption. mdpi.com

Use of green solvents: Water-based syntheses and the use of other green solvents are gaining traction and should be further investigated for pyrazolone (B3327878) synthesis. tandfonline.comthieme-connect.com

Biocatalysts and recyclable catalysts: The use of biocatalysts from microorganisms or recyclable catalysts like heteropolyacids can improve the atom economy and selectivity of reactions. tandfonline.com

Flow chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and control over reaction parameters, representing a modern approach to producing pyrazole derivatives. nih.gov

Microwave and ultrasound assistance: These energy sources can accelerate reaction rates, often leading to higher yields and cleaner products in shorter reaction times. mdpi.com

Recent advancements have already demonstrated the feasibility of these approaches. For instance, iron-catalyzed multicomponent synthesis using biomass-derived alcohols as a primary feedstock presents a sustainable pathway for creating tri-substituted pyrazoles. rsc.org Another innovative method involves catalyst- and acid-free microdroplet reactions in water, which allows for fast and efficient pyrazole synthesis while avoiding hazardous reagents. acs.org

Table 1: Comparison of Synthetic Methodologies for Pyrazoles

Methodology Advantages Challenges Key Findings
Classical Cyclocondensation Well-established, versatile Often requires harsh conditions, may produce regioisomer mixtures mdpi.com The reaction of 1,3-dicarbonyl compounds with hydrazines is a primary route. mdpi.com
Multicomponent Reactions (MCRs) High atom economy, operational simplicity, convergent mdpi.com Optimization of reaction conditions for multiple components can be complex. Efficient one-pot synthesis of highly functionalized pyrazoles has been achieved. tandfonline.com
Green Catalysis Environmentally benign, potential for high selectivity and recyclability nih.govtandfonline.com Catalyst development and cost can be a factor. Iron catalysts and biocatalysts have proven effective and sustainable. tandfonline.comrsc.org
Flow Chemistry Enhanced safety, scalability, precise process control nih.gov Initial setup costs can be high. Good to very good yields with excellent regioselectivities have been reported. nih.gov

| Microdroplet Reactions | Extremely fast, efficient, avoids hazardous reagents acs.org | Requires specialized equipment for mass spectrometric monitoring. | Dehydration reaction is significantly accelerated at the droplet interface. acs.org |

In-Depth Exploration of Tautomeric Dynamics in Complex Biological Mimetic Systems

Pyrazol-5-ones are known to exist in multiple tautomeric forms (OH, NH, and CH forms), a phenomenon that is crucial to their chemical reactivity and biological function. clockss.orgresearchgate.net The tautomeric equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the pyrazole ring. nih.gov

While the tautomerism of pyrazolones has been studied, there is a need for a deeper understanding of these dynamics within complex environments that mimic biological systems. This is particularly important as the predominant tautomer can affect molecular recognition and interaction with biological targets. researchgate.net

Future research should employ advanced spectroscopic techniques to study the tautomeric behavior of 1-(4-nitrophenyl)-3-phenyl-1H-pyrazol-5-ol in environments such as micelles, vesicles, or reverse micelles, which can simulate cell membranes or enzyme active sites. Investigating how factors like pH, ionic strength, and the presence of specific ions within these systems affect the tautomeric equilibrium will provide valuable insights. Understanding these dynamics is essential for predicting the compound's behavior in a biological context.

Integration of Advanced Computational Techniques for Predictive Modeling

Computational chemistry has become an indispensable tool for understanding the structural and functional properties of pyrazole derivatives. eurasianjournals.comeurasianjournals.com Techniques like Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations provide detailed insights into electronic structures, binding modes, and dynamic behavior. eurasianjournals.comeurasianjournals.com

For this compound, future computational work should focus on:

Predictive QSAR Models: Developing robust 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models can help in designing new derivatives with enhanced biological activities. nih.gov

Tautomer Stability Prediction: Accurately predicting the relative stabilities of different tautomers in various solvent environments and biological systems. Theoretical analysis can shed light on the influence of hydrogen bonds and environmental factors on the preferred tautomer. nih.gov

Reaction Mechanism Elucidation: Using computational methods to explore the mechanisms of synthetic reactions, which can aid in optimizing conditions and improving yields. eurasianjournals.com

Machine Learning Integration: Leveraging machine learning algorithms to accelerate the discovery of new pyrazole derivatives with desired properties by analyzing large datasets of chemical structures and biological activities. eurasianjournals.com

These computational approaches offer a cost-effective and efficient means to identify lead compounds and optimize their properties for various applications. eurasianjournals.com

Table 2: Computational Techniques for Pyrazole Derivative Research

Technique Application Insights Gained
Density Functional Theory (DFT) Electronic structure, molecular properties, reaction mechanisms eurasianjournals.comresearchgate.net Electron density, orbital energies, vibrational frequencies, reaction pathways. eurasianjournals.comresearchgate.net
Molecular Docking Prediction of binding modes to biological targets eurasianjournals.comnih.gov Binding affinity, key interactions with active site residues. nih.gov
Molecular Dynamics (MD) Simulations Dynamic behavior, conformational space exploration eurasianjournals.comeurasianjournals.com Stability of ligand-protein complexes, conformational changes over time. eurasianjournals.com

| 3D-QSAR (CoMFA/CoMSIA) | Structure-activity relationship studies, design of new compounds nih.gov | Identification of structural features crucial for biological activity. nih.gov |

Expanding the Scope of Coordination Chemistry for New Catalytic Systems

Pyrazoles and their derivatives are versatile ligands in coordination chemistry due to their ability to coordinate with a wide range of metal ions. nih.govresearchgate.net The resulting metal complexes have shown significant applications in fields like materials chemistry and homogeneous catalysis. nih.gov Pyrazolone-based ligands, in particular, are gaining popularity for their use in catalysis and biological applications. bohrium.com

Future research on this compound should explore its potential as a ligand for various transition metals. The coordination behavior of this ligand could lead to the formation of novel metal complexes with interesting structural and electronic properties.

Key research directions include:

Synthesis of Novel Metal Complexes: Systematically reacting this compound with different metal precursors (e.g., cobalt, copper, palladium, nickel) to synthesize new coordination compounds. researchgate.netnih.gov

Catalytic Activity Screening: Evaluating the catalytic performance of these new complexes in various organic transformations, such as C-C coupling reactions, oxidation, and polymerization. researchgate.netrsc.org The pyrazole framework allows for fine-tuning of the electronic properties of the metal center, which can influence catalytic activity. researchgate.net

Mechanistic Studies: Investigating the mechanisms of the catalytic cycles to understand the role of the pyrazole ligand and the metal center, which is crucial for designing more efficient catalysts.

The development of new pyrazole-based catalytic systems holds promise for more efficient and selective chemical transformations.

Design and Synthesis of Chemically Modified Derivatives for Tailored Material Properties

The structural versatility of the pyrazole scaffold allows for extensive chemical modification to tailor its properties for specific material applications. eurasianjournals.com Pyrazole derivatives are utilized in the design of functional materials, coordination complexes, and bioactive compounds. researchgate.net

Future work should focus on the rational design and synthesis of derivatives of this compound to create materials with specific optical, electronic, or biological properties. Potential areas of exploration include:

Nonlinear Optical (NLO) Materials: Introducing donor-acceptor groups to the pyrazole framework to enhance second-order NLO properties.

Fluorescent Probes: Synthesizing derivatives that exhibit fluorescence and can act as sensors for specific ions or molecules.

Antimicrobial and Antioxidant Agents: Modifying the core structure to enhance its potential as an antimicrobial or antioxidant agent, as many pyrazole derivatives exhibit these biological activities. nih.gov

Anticancer Agents: The pyrazole nucleus is a key component in several anticancer drugs, and new derivatives could be designed and evaluated for their cytotoxic activity against various cancer cell lines. researchgate.net

By strategically modifying the phenyl and nitrophenyl rings or the pyrazole core, researchers can fine-tune the physicochemical properties of the molecule to meet the demands of advanced material applications.

Q & A

Q. What are the common synthetic routes for 1-(4-nitrophenyl)-3-phenyl-1H-pyrazol-5-ol?

The compound is typically synthesized via cyclization of chalcone derivatives with hydrazine derivatives. For example, 4-nitro-3',4'-dimethoxychalcone reacts with phenylhydrazine under reflux in ethanol to yield pyrazoline derivatives . Multi-step protocols involving Claisen-Schmidt condensation followed by cyclization are also employed, with careful control of stoichiometry and reaction time to avoid byproducts . Key intermediates are characterized using TLC and IR spectroscopy to confirm progression.

Q. What spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions and aromatic proton environments. Infrared (IR) spectroscopy identifies functional groups like -OH (broad peak ~3400 cm⁻¹) and nitro groups (~1520 cm⁻¹). Mass spectrometry (MS) provides molecular ion confirmation, while single-crystal X-ray diffraction resolves stereochemistry and crystallographic parameters (e.g., R factor < 0.06) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Yield optimization involves solvent selection (e.g., ethanol vs. acetic acid), temperature modulation (70–100°C), and catalyst use (e.g., piperidine for Claisen-Schmidt condensation). For example, substituting ethanol with glacial acetic acid in cyclization steps increases yields from ~50% to >75% due to enhanced protonation of intermediates . Microwave-assisted synthesis may reduce reaction time by 60% while maintaining purity .

Q. How to resolve contradictions between spectroscopic data and expected molecular structures?

Discrepancies in NMR splitting patterns or unexpected IR peaks may arise from tautomerism (e.g., keto-enol equilibria) or crystallographic disorder. Use X-ray crystallography to unambiguously confirm bond lengths and angles . Computational methods (DFT calculations) can model tautomeric stability and predict spectral profiles, aiding in data interpretation .

Q. What strategies are used to analyze the antibacterial activity of pyrazole derivatives?

Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains are standard. Structure-activity relationships (SARs) highlight the importance of the 4-nitrophenyl group for enhanced activity, likely due to electron-withdrawing effects increasing membrane permeability . Comparative studies with methoxy or chloro analogs (e.g., 1-(4-chlorophenyl) derivatives) reveal nitro-substituted variants exhibit 2–4x higher potency .

Q. How to address challenges in X-ray crystallography data refinement for this compound?

High-resolution data (≤ 0.8 Å) and robust software like SHELXL are critical. For twinned crystals, use the TWIN/BASF commands in SHELXL to model overlapping lattices. Ensure data-to-parameter ratios > 10 to avoid overfitting; R1 values < 0.05 indicate reliable refinement . Hydrogen-bonding networks (e.g., O–H···N interactions) should be validated using displacement parameter analysis.

Data Analysis and Mechanistic Questions

Q. How to interpret conflicting bioactivity results between in vitro and in silico studies?

Discrepancies may arise from solubility issues or metabolic instability. Use molecular docking (e.g., AutoDock Vina) to validate target binding (e.g., bacterial dihydrofolate reductase) and compare with experimental IC50 values. Solubility can be improved via co-crystallization with cyclodextrins or PEGylation .

Q. What computational methods predict the electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates HOMO-LUMO gaps, revealing electron-deficient nitro groups enhance electrophilicity. Mulliken charge analysis identifies reactive sites (e.g., C5-OH for functionalization) . TD-DFT simulations correlate UV-Vis absorption peaks (e.g., ~350 nm) with π→π* transitions in the aromatic system.

Methodological Best Practices

  • Synthesis : Prioritize anhydrous conditions for nitro-group stability.
  • Characterization : Cross-validate NMR with HSQC/HMBC for ambiguous proton assignments.
  • Crystallography : Collect data at low temperature (100–173 K) to minimize thermal motion artifacts .
  • Bioassays : Include positive controls (e.g., ciprofloxacin) and assess cytotoxicity (e.g., MTT assay) to confirm selectivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.